molecular formula C19H27N3O2 B6438490 3-{[1-(butan-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one CAS No. 2549035-17-6

3-{[1-(butan-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one

Cat. No. B6438490
CAS RN: 2549035-17-6
M. Wt: 329.4 g/mol
InChI Key: HNYAXSHSGHHDTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one, also known as 3-Piperidin-4-ylmethyl-7-methoxy-3,4-dihydroquinazolin-4-one, is a synthetic compound of the quinazolinone class. It is a heterocyclic compound containing a quinazolinone core structure with a piperidine side chain. This compound has gained significant attention from the scientific community due to its potential use in a variety of applications, including drug development, drug delivery, and material science.

Mechanism of Action

The mechanism of action of 3-{[1-(butan-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one4-ylmethyl-7-methoxy-3,4-dihydroquinazolin-4-one is not yet fully understood. However, it has been shown to interact with several proteins, including the enzyme cytochrome P450, which is involved in the metabolism of drugs and other substances. In addition, this compound has been shown to interact with several other proteins, including those involved in signal transduction and cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{[1-(butan-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one4-ylmethyl-7-methoxy-3,4-dihydroquinazolin-4-one have not yet been fully elucidated. However, it has been shown to interact with several enzymes and proteins involved in the metabolism of drugs and other substances, as well as those involved in signal transduction and cell proliferation. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other substances, as well as those involved in signal transduction and cell proliferation.

Advantages and Limitations for Lab Experiments

The use of 3-{[1-(butan-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one4-ylmethyl-7-methoxy-3,4-dihydroquinazolin-4-one in laboratory experiments has several advantages. First, this compound is relatively easy to synthesize, with a three-step process. Second, it has a relatively low toxicity profile, making it safe to use in laboratory experiments. Finally, this compound has been studied extensively, making it a useful tool for research.
However, there are some limitations to the use of this compound in laboratory experiments. First, the mechanism of action of this compound is not yet fully understood, making it difficult to predict the effects of this compound on biological systems. Second, this compound is relatively expensive, making it difficult to obtain in large quantities for use in laboratory experiments. Finally, this compound has a relatively low solubility, making it difficult to dissolve in aqueous solutions.

Future Directions

The potential applications of 3-{[1-(butan-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one4-ylmethyl-7-methoxy-3,4-dihydroquinazolin-4-one are numerous and varied. Some potential future directions for research include the development of new drug delivery systems using this compound, the study of its effects on signal transduction pathways, and the study of its effects on cell proliferation. In addition, further research could be conducted to better understand the mechanism of action of this compound and to develop new synthetic strategies for its synthesis. Finally, further research could be conducted to explore the potential use of this compound in material science, as a catalyst for organic reactions, and as a building block for the synthesis of other compounds.

Synthesis Methods

The synthesis of 3-{[1-(butan-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one4-ylmethyl-7-methoxy-3,4-dihydroquinazolin-4-one can be achieved through a three-step process. The first step involves the reaction of 2-chloro-4-methoxyquinazoline with 1-butan-2-ylpiperidine in the presence of a strong base, such as sodium hydride. The second step involves the treatment of the reaction mixture with methanol, followed by the addition of an acid, such as hydrochloric acid, to form the desired product. Finally, the product is purified by column chromatography.

Scientific Research Applications

3-{[1-(butan-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one4-ylmethyl-7-methoxy-3,4-dihydroquinazolin-4-one has been studied extensively for its potential use in a variety of scientific applications. It has been studied as a potential drug candidate for the treatment of cancer, as well as for its potential use in drug delivery systems. In addition, this compound has been studied for its potential use in material science, as a catalyst for organic reactions, and as a building block for the synthesis of other compounds.

properties

IUPAC Name

3-[(1-butan-2-ylpiperidin-4-yl)methyl]-7-methoxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-4-14(2)21-9-7-15(8-10-21)12-22-13-20-18-11-16(24-3)5-6-17(18)19(22)23/h5-6,11,13-15H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYAXSHSGHHDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCC(CC1)CN2C=NC3=C(C2=O)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one

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